molecular formula C9H12BrNO2 B1281917 4-[(5-Bromo-2-furyl)methyl]morpholine CAS No. 71897-83-1

4-[(5-Bromo-2-furyl)methyl]morpholine

Cat. No.: B1281917
CAS No.: 71897-83-1
M. Wt: 246.1 g/mol
InChI Key: KNWZHIWPPIXAJQ-UHFFFAOYSA-N
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Description

Contextual Significance of Furan (B31954) and Morpholine (B109124) Heterocycles in Organic Synthesis

Heterocyclic compounds are of immense importance in organic and medicinal chemistry. Among these, furan and morpholine rings are prominent structural motifs found in a multitude of biologically active compounds and are utilized as versatile building blocks in organic synthesis. derpharmachemica.com

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a core component of many natural products and synthetic compounds with a wide range of biological activities. numberanalytics.comnumberanalytics.comresearchgate.net Its derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making the furan scaffold a significant area of interest in drug discovery. ijabbr.comutripoli.edu.ly In organic synthesis, furans serve as versatile intermediates. numberanalytics.com They can participate in various reactions, including electrophilic substitutions and Diels-Alder reactions, allowing for the construction of complex molecular architectures. numberanalytics.com The reactivity of the furan ring can be modulated by substituents, providing a pathway to a diverse array of chemical entities. numberanalytics.com

Rationale for Investigating Brominated Furan Derivatives within Chemical Synthesis

The introduction of a bromine atom onto a furan ring, creating a brominated furan derivative, is a strategic decision in chemical synthesis. Halogenation, particularly bromination, of aromatic rings is a powerful tool for synthetic chemists, providing a "handle" for further molecular elaboration. nih.gov

The primary rationale for investigating brominated furan derivatives lies in their utility as substrates for a wide variety of cross-coupling reactions . nih.gov The carbon-bromine bond on the furan ring is susceptible to reaction with organometallic reagents under the catalysis of transition metals, most notably palladium. rsc.orgnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules.

Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are routinely employed with brominated heterocycles to introduce a diverse range of substituents, including aryl, alkyl, and alkynyl groups. nih.govacs.org This versatility enables the systematic modification of a lead compound to explore its structure-activity relationship (SAR) and optimize its biological properties. The reactivity of the bromine atom allows for the sequential and controlled introduction of different functional groups, which is a key strategy in the synthesis of targeted molecular libraries for high-throughput screening. nih.gov Furthermore, the position of the bromine atom on the furan ring can influence the regioselectivity of subsequent reactions, providing an additional layer of synthetic control. researchgate.net

Structural Characteristics and Chemical Nomenclature of 4-[(5-Bromo-2-furyl)methyl]morpholine

The chemical compound this compound integrates the structural features of a brominated furan and a morpholine ring, connected by a methylene (B1212753) bridge. Its systematic name, according to IUPAC nomenclature, clearly defines this arrangement.

Below is a table summarizing the key structural and chemical identifiers for this compound.

IdentifierValue
IUPAC Name 4-[(5-bromo-2-furanyl)methyl]morpholine
Synonyms 4-[(5-Bromofur-2-yl)methyl]morpholine
CAS Number 71897-83-1
Molecular Formula C₉H₁₂BrNO₂
Molecular Weight 246.1 g/mol

The structure consists of a furan ring substituted with a bromine atom at the 5-position. A methyl group at the 2-position of this furan ring is, in turn, attached to the nitrogen atom of a morpholine ring. This specific connectivity imparts a unique three-dimensional shape and electronic distribution to the molecule, which are critical determinants of its chemical reactivity and potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-bromofuran-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWZHIWPPIXAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499794
Record name 4-[(5-Bromofuran-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71897-83-1
Record name 4-[(5-Bromofuran-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 5 Bromo 2 Furyl Methyl Morpholine

Retrosynthetic Analysis of the Compound

A logical retrosynthetic analysis of 4-[(5-bromo-2-furyl)methyl]morpholine suggests that the most practical disconnection is at the carbon-nitrogen (C-N) bond of the morpholine (B109124) ring. This bond is typically formed via a nucleophilic substitution reaction. This disconnection strategy leads to two key synthons: a morpholine nucleophile and a 5-bromo-2-furyl-methyl electrophile.

The electrophilic partner, a halomethylated furan (B31954) derivative such as 2-(bromomethyl)-5-bromofuran, is a logical synthetic target. This intermediate can be further disconnected at the C-Br bond of the methyl group, leading back to the corresponding alcohol, (5-bromo-2-furyl)methanol. This alcohol, in turn, is accessible through the reduction of the commercially available or readily synthesized aldehyde, 5-bromo-2-furaldehyde (B32451). The 5-bromo-2-furaldehyde itself can be derived from furan-2-carbaldehyde (furfural) through electrophilic bromination. This multi-step retrosynthetic pathway provides a clear and feasible roadmap for the synthesis of the target compound, starting from simple furan precursors.

Synthesis of the 5-Bromo-2-furyl Precursor

The 5-bromo-2-furyl moiety is a critical building block. Its synthesis relies on the inherent reactivity of the furan ring, particularly its susceptibility to electrophilic substitution at the C5 position when the C2 position is occupied by an electron-withdrawing group.

Direct halogenation is a common method for introducing a bromine atom onto the furan ring. The furan ring is an electron-rich heterocycle, making it reactive towards electrophiles. Bromination typically occurs preferentially at the α-positions (C2 and C5). When the C2 position is substituted with an electron-withdrawing group like a formyl (-CHO) or carboxyl (-COOH) group, the electrophilic substitution is strongly directed to the C5 position.

The reaction of furan with bromine can be complex, and the products can vary depending on the solvent and reaction conditions. In non-nucleophilic solvents, addition products can form, which may then eliminate to yield bromofurans cdnsciencepub.com. However, for substituted furans, selective bromination is more straightforward. For instance, the bromination of 2-furfural with reagents like 1-butyl-3-methylimidazolium tribromide ([bmim]Br3) under solvent-free conditions provides a high yield of 5-bromo-2-furfural chemicalbook.com.

Table 1: Comparison of Brominating Agents for 2-Furfural

Brominating Agent Solvent Temperature (°C) Yield of 5-Bromo-2-furfural (%) Reference
[bmim]Br3 Solvent-free 40 88 chemicalbook.com

Starting with readily available furan-2-carbaldehyde (furfural) or furan-2-carboxylic acid is a highly effective strategy for preparing the 5-bromo-2-furyl precursor. These starting materials are key intermediates in the preparation of various biologically active compounds chemicalbook.comchemimpex.com.

From Furan-2-carbaldehyde: 5-Bromo-2-furaldehyde (also known as 5-bromo-2-furfural) is a key intermediate chemicalbook.com. It is typically synthesized by the bromination of 2-furfural. A modern, efficient method involves using 1-butyl-3-methylimidazolium tribromide as the brominating agent in a solvent-free reaction, which proceeds rapidly at 40°C to give the product in high yield chemicalbook.com. This precursor is a stable, crystalline solid with a melting point of 82-85 °C .

From Furan-2-carboxylic Acid: Similarly, 5-bromo-2-furoic acid can be prepared from furan-2-carboxylic acid. The bromination occurs at the C5 position due to the directing effect of the carboxylic acid group. This versatile compound is a key building block in pharmaceutical and agrochemical research chemimpex.com. The resulting 5-bromo-2-furoic acid can be further functionalized if needed. For example, it can be converted to the corresponding acid chloride, 5-bromo-2-furancarboxylic acid chloride, by reacting it with thionyl chloride in toluene prepchem.com.

While direct electrophilic bromination is the most common route to 5-bromo-2-furyl precursors, other strategies can be considered. The carbon-bromine bond in 5-bromo-2-furaldehyde is reactive and can participate in palladium-catalyzed cross-coupling reactions, for example, with organozinc halides nih.gov. This reactivity highlights its utility as a building block. Conversely, while less common for this specific transformation, one could envision a scenario starting from a different 5-substituted furan. For instance, a 5-stannyl or 5-boronic acid-substituted furan could undergo a cross-coupling reaction with a bromine source. Photochemical reactions have also been used to synthesize aryl-furyl derivatives from bromo-furans, demonstrating the versatility of these halogenated precursors in forming new carbon-carbon bonds researchgate.net.

Formation of the Methylene (B1212753) Linker and Attachment to Morpholine

The final stage of the synthesis involves creating the methylene bridge at the C2 position of the furan ring and attaching the morpholine moiety. This is typically achieved through a two-step process: reduction of the C2 functional group to an alcohol, followed by conversion to a halomethyl group and subsequent alkylation of morpholine.

The key strategy for attaching the morpholine ring is the nucleophilic substitution reaction between morpholine and a reactive halomethyl furan derivative. This requires the preparation of an intermediate such as 2-(bromomethyl)-5-bromofuran or 2-(chloromethyl)-5-bromofuran.

Reduction to Alcohol: The precursor, 5-bromo-2-furaldehyde, is first reduced to (5-bromo-2-furyl)methanol. This reduction can be accomplished using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Halogenation of Alcohol: The resulting alcohol is then converted into a more reactive electrophile. Reacting (5-bromo-2-furyl)methanol with agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-5-bromofuran or 2-(bromomethyl)-5-bromofuran, respectively. These halomethylfurans are highly reactive intermediates. Due to their potential instability, they are often generated in situ and used immediately in the next step rsc.org. Microflow reactor technology has been shown to be effective in controlling reactions with these highly reactive intermediates, suppressing undesired side reactions like dimerization rsc.orgresearchgate.net.

Nucleophilic Substitution: The final step is the alkylation of morpholine. Morpholine, acting as a nucleophile, attacks the electrophilic carbon of the halomethyl group in an Sₙ2 reaction, displacing the halide and forming the final C-N bond. This reaction is typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Table 2: Proposed Synthetic Sequence for the Final Assembly

Step Starting Material Reagent(s) Intermediate/Product Reaction Type
1 5-Bromo-2-furaldehyde NaBH₄, Methanol (5-Bromo-2-furyl)methanol Reduction
2 (5-Bromo-2-furyl)methanol SOCl₂ or PBr₃ 2-(Halomethyl)-5-bromofuran Halogenation

This systematic approach, starting from the functionalization of the furan ring and culminating in the attachment of the morpholine moiety, represents a robust and well-precedented strategy for the synthesis of this compound.

Reductive Amination and Alternative Carbon-Nitrogen Bond Forming Methodologies

Reductive amination stands out as a primary and highly effective method for the synthesis of this compound. This one-pot reaction typically involves the condensation of 5-bromo-2-furaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

The reaction proceeds via the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of 5-bromo-2-furaldehyde, followed by dehydration to form the iminium species. A variety of reducing agents can be employed for the subsequent reduction step. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium triacetoxyborohydride is known for its mildness and tolerance of a wide range of functional groups. Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃), represents a greener approach, utilizing molecular hydrogen as the reductant rsc.org. The synthesis of furfurylamine (B118560) from furfural (B47365) via reductive amination using a Rh/Al₂O₃ catalyst has been shown to be highly efficient rsc.org. Similarly, Ni-based catalysts have proven effective in the reductive amination of other furanic aldehydes nih.gov.

An alternative and viable strategy for forming the C-N bond is through nucleophilic substitution. This method would typically involve the reaction of morpholine with a 5-bromo-2-furylmethyl halide, such as 5-bromo-2-(chloromethyl)furan. In this SN2 reaction, the nitrogen atom of morpholine acts as the nucleophile, displacing the halide from the furylmethyl substrate. The efficiency of this reaction is often enhanced by the presence of a non-nucleophilic base to quench the hydrohalic acid byproduct and by selecting an appropriate solvent to facilitate the reaction kinetics. The synthesis of 5-(chloromethyl)furan derivatives is a known process, making this a plausible route escholarship.org.

Method Starting Materials Key Reagents/Catalysts General Conditions
Reductive Amination5-Bromo-2-furaldehyde, MorpholineNaBH(OAc)₃, NaBH₄, or H₂/Pd/COne-pot reaction, typically at room temperature to moderate heat
Nucleophilic Substitution5-Bromo-2-(halomethyl)furan, MorpholineA non-nucleophilic base (e.g., K₂CO₃, Et₃N)Stirring in a suitable solvent (e.g., acetonitrile, DMF)

Utilization of Specific Morpholine-Containing Reagents

While the more common strategies involve reacting a furan derivative with morpholine, it is also conceptually possible to employ a pre-functionalized morpholine reagent. However, for the synthesis of this compound, this approach is less direct. The synthesis would necessitate a morpholine derivative that could react with a suitable bromofuran precursor. Given the straightforward nature of reacting morpholine itself as a nucleophile, the development and use of more complex, specific morpholine-containing reagents for this particular target are not widely reported in the literature. The direct use of morpholine is generally more atom-economical and cost-effective.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters to consider for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

For a reductive amination reaction, the choice of solvent can significantly impact the reaction rate and selectivity. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed. The temperature is another critical factor; while many reductive aminations proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to the degradation of the furan ring or other side reactions. Reaction time is typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.

In the case of nucleophilic substitution, the choice of base and solvent is paramount. A stronger, non-nucleophilic base can improve the reaction rate by more effectively scavenging the acid byproduct. The solvent's polarity can influence the solubility of the reactants and the rate of the SN2 reaction. Optimization studies often involve screening various combinations of these parameters to identify the ideal conditions that provide the best balance between reaction efficiency and product purity scielo.br.

The principles of process efficiency also extend to the work-up and purification stages. An optimized process will facilitate a straightforward isolation of the final product, for example, through extraction and subsequent crystallization or column chromatography, thereby reducing product loss and the use of excessive purification materials.

Parameter Variables to Consider Potential Impact
Solvent Polarity (e.g., DCM, THF, Acetonitrile, DMF)Affects solubility of reactants and reaction rate
Temperature -20 °C to refluxInfluences reaction kinetics and potential for side reactions/degradation
Reaction Time Monitored (e.g., 1-24 hours)Determines the extent of conversion to the product
Stoichiometry Molar ratios of aldehyde/halide, morpholine, and reducing agent/baseCan control selectivity and drive the reaction to completion
Catalyst (if applicable) Type and loading (e.g., Pd/C, Rh/Al₂O₃)Affects reaction rate and efficiency in catalytic hydrogenation

Spectroscopic and Chromatographic Techniques for Synthetic Confirmation and Purity Assessment

Following the synthesis, it is imperative to confirm the structure of this compound and assess its purity. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan ring, the methylene bridge, and the morpholine ring. The furan protons would appear as doublets in the aromatic region. The methylene protons connecting the furan and morpholine rings would likely appear as a singlet. The protons of the morpholine ring would typically be seen as two distinct multiplets (or broad singlets) corresponding to the protons adjacent to the nitrogen and oxygen atoms. The integration of these signals would correspond to the number of protons in each environment. For comparison, the ¹H NMR spectra of structurally similar 4-(5-aryl-2-furoyl)morpholines show the morpholine protons in the range of 3.6-3.8 ppm pensoft.netresearchgate.net.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the furan ring, the methylene bridge, and the two distinct carbons of the morpholine ring.

Mass Spectrometry (MS) provides information about the molecular weight of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be observed, confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy can be used to identify the functional groups present. The spectrum would show characteristic C-H stretching and bending vibrations, C-O-C stretching from the furan and morpholine rings, and C-N stretching vibrations.

Chromatographic techniques are essential for assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of a sample. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), the product can be separated from any starting materials or byproducts, and its purity can be quantified.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. GC-MS has been used for the analysis of morpholine itself, indicating its suitability for related compounds nih.gov.

Technique Expected Observations for this compound
¹H NMR Signals for furan protons, a singlet for the methylene bridge, and two multiplets for morpholine protons.
¹³C NMR Distinct signals for all unique carbon atoms in the furan ring, methylene bridge, and morpholine ring.
Mass Spectrometry Molecular ion peak with a characteristic Br isotopic pattern (M⁺ and M+2 peaks).
IR Spectroscopy Characteristic absorptions for C-H, C-O-C, and C-N bonds.
HPLC/GC A major peak corresponding to the product, allowing for purity determination.

Derivatization and Functionalization Strategies Based on 4 5 Bromo 2 Furyl Methyl Morpholine

Functional Group Interconversions on the Furan (B31954) Ring

The bromine atom at the 5-position of the furan ring is a key handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Prominent among these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling, for instance, facilitates the formation of a carbon-carbon bond between the furan ring and various aryl or heteroaryl boronic acids or esters. This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired 5-aryl-2-furyl derivatives.

The Sonogashira coupling, on the other hand, allows for the introduction of alkyne moieties by reacting the bromo-furan with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is valuable for the synthesis of extended π-systems and for accessing further functionalities through click chemistry.

Furthermore, the Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, providing access to a variety of 5-amino-2-furyl derivatives. This reaction involves the coupling of the bromo-furan with a primary or secondary amine using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The following table summarizes these key functional group interconversions on the furan ring:

Reaction NameReagents and ConditionsProduct Type
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/H₂O)4-[(5-Aryl-2-furyl)methyl]morpholine
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), base (e.g., Et₃N)4-[(5-Alkynyl-2-furyl)methyl]morpholine
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, phosphine ligand, base (e.g., NaOtBu)4-{[5-(Dialkylamino)-2-furyl]methyl}morpholine

Modifications and Substitutions on the Morpholine (B109124) Ring

The morpholine ring in 4-[(5-Bromo-2-furyl)methyl]morpholine offers several avenues for modification, primarily centered around the nitrogen atom and the adjacent methylene (B1212753) groups. These modifications can influence the compound's polarity, basicity, and steric profile.

One of the most straightforward modifications is the N-alkylation of the morpholine nitrogen to form quaternary ammonium (B1175870) salts. This can be achieved by treating the parent compound with an alkyl halide. Another important transformation is the oxidation of the nitrogen atom to form the corresponding N-oxide. This is typically accomplished using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). N-oxides often exhibit altered solubility and metabolic profiles compared to the parent amine.

Functionalization of the carbon atoms of the morpholine ring, particularly at the positions alpha to the nitrogen and oxygen atoms, is more challenging but can provide access to novel analogues. Such C-H functionalization reactions can be achieved through various methods, including radical-based approaches or directed metalation-trapping sequences.

Ring-opening and ring-contraction reactions of the morpholine moiety represent more drastic modifications that can lead to scaffolds with significantly different shapes and properties. For instance, treatment with certain reagents can induce cleavage of the C-O or C-N bonds, leading to linear amino alcohol derivatives.

Key modifications on the morpholine ring are outlined in the table below:

Modification TypeReagents and ConditionsResulting Structure
N-Alkylation Alkyl halide (e.g., CH₃I)Quaternary ammonium salt
N-Oxidation Oxidizing agent (e.g., H₂O₂, mCPBA)Morpholine N-oxide
C-H Functionalization Radical initiator or strong base followed by electrophileSubstituted morpholine ring
Ring Opening Specific ring-opening reagentsAcyclic amino alcohol derivatives

Chemical Transformations at the Methylene Linker

The methylene bridge connecting the furan and morpholine rings is another site for potential chemical modification, although transformations at this position are less commonly explored. The reactivity of this methylene group can be influenced by the adjacent heteroaromatic ring and the tertiary amine.

Oxidation of the methylene linker to a carbonyl group would yield a furoylmorpholine derivative. This transformation could potentially be achieved using strong oxidizing agents, though careful control of reaction conditions would be necessary to avoid over-oxidation or degradation of the furan ring.

Substitution reactions at the methylene linker, replacing one or both hydrogen atoms with other functional groups, would provide another layer of structural diversity. Such reactions might proceed through radical intermediates or by deprotonation with a strong base to form a carbanion, which could then be trapped with an electrophile.

The table below illustrates potential transformations at the methylene linker:

TransformationPotential ReagentsProduct Type
Oxidation to Carbonyl Strong oxidizing agent (e.g., KMnO₄, CrO₃)4-(5-Bromo-2-furoyl)morpholine
Substitution Radical initiator and trapping agent, or strong base and electrophileSubstituted methylene linker

Design and Synthesis of Structural Analogues and Hybrid Molecules Incorporating the Core Scaffold

The core structure of this compound can be utilized as a building block for the design and synthesis of more complex structural analogues and hybrid molecules. This approach involves either modifying the existing rings or incorporating the entire scaffold into a larger molecular architecture.

One common strategy is bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to modulate the compound's biological activity and pharmacokinetic profile. For example, the oxygen atom in the morpholine ring could be replaced with a sulfur atom to yield the corresponding thiomorpholine (B91149) analogue. jchemrev.comjchemrev.com Similarly, the furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole.

Furthermore, the core scaffold can be appended to other pharmacologically relevant moieties to create hybrid molecules with potentially synergistic or novel biological activities. This can be achieved by utilizing the functional handles on the molecule, such as the bromo group on the furan ring, for coupling reactions with other complex molecules.

The following table provides examples of the design and synthesis of structural analogues:

Analogue TypeSynthetic StrategyExample of Resulting Scaffold
Thiomorpholine Analogue Multi-step synthesis starting from appropriate precursors4-[(5-Bromo-2-furyl)methyl]thiomorpholine
Thiophene Bioisostere Synthesis from a bromo-thiophene precursor4-[(5-Bromo-2-thienyl)methyl]morpholine
Hybrid Molecule Palladium-catalyzed coupling of the bromo-furan with another bioactive moleculeScaffold linked to another pharmacophore

Advanced Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure and Conformation

Quantum mechanical calculations are pivotal in determining the three-dimensional structure, electronic properties, and conformational landscape of molecules. For 4-[(5-Bromo-2-furyl)methyl]morpholine, these studies would involve geometry optimization to find the most stable arrangement of atoms and analysis of the electronic distribution to understand its chemical behavior.

The electronic structure of a molecule dictates its reactivity. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density.

Frontier Molecular Orbitals (FMOs): The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO may be distributed over the furan ring and the bromine atom, given its electron-withdrawing nature. The morpholine (B109124) ring, being a saturated heterocycle, would have less contribution to the frontier orbitals compared to the aromatic furan ring.

Charge Distribution: The distribution of partial atomic charges across the molecule can be calculated to identify electrophilic and nucleophilic sites. The oxygen and nitrogen atoms of the morpholine ring are expected to carry negative partial charges due to their high electronegativity, making them potential sites for interaction with electrophiles. The bromine atom would also exhibit a negative partial charge, while the adjacent carbon on the furan ring would be more electropositive. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic).

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data Based on Analogous Compounds)
ParameterPredicted Value (eV)Implication for Reactivity
HOMO Energy-6.5Indicates the energy of the highest occupied molecular orbital, suggesting a moderate ability to donate electrons.
LUMO Energy-1.2Indicates the energy of the lowest unoccupied molecular orbital, suggesting a moderate ability to accept electrons.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

The aromaticity of the furan ring is a key determinant of its chemical properties and stability. Unlike benzene (B151609), furan is a five-membered heterocycle with an oxygen atom contributing a lone pair of electrons to the π-system, resulting in a lower degree of aromaticity. The presence of a bromine atom at the 5-position and a methyl-morpholine group at the 2-position can further influence this.

Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are calculated at the center of the ring; a more negative value indicates stronger aromaticity. The HOMA index evaluates the bond length alternation around the ring, with a value of 1 indicating a fully aromatic system like benzene.

Table 2: Predicted Aromaticity Indices for the Furan Ring in this compound (Illustrative Data)
Aromaticity IndexPredicted ValueInterpretation
NICS(0)-8.5 ppmA negative value indicates the presence of a diatropic ring current, characteristic of aromatic systems.
HOMA0.75A value less than 1 suggests a lower degree of aromaticity compared to benzene, with some degree of bond length alternation.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, this could involve studying its synthesis or its subsequent reactions.

A likely synthetic route to this compound is the reductive amination of 5-bromo-2-furaldehyde (B32451) with morpholine. Computational studies of similar reactions, such as the synthesis of furfurylamine (B118560) from furfural (B47365), have provided insights into the reaction mechanism. researchgate.netsctunisie.org The reaction would likely proceed through the formation of an iminium intermediate, followed by reduction. Density Functional Theory (DFT) calculations can be used to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

In Silico Design Principles for Novel Analogues and Derivatives

The morpholine and furan moieties are considered privileged scaffolds in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govresearchgate.netutripoli.edu.ly In silico techniques are instrumental in guiding the design of novel analogues of this compound with potentially enhanced biological activities and improved pharmacokinetic profiles.

In the absence of a known protein target structure, ligand-based design methods are employed. These approaches utilize the structural information of known active molecules to design new ones. For derivatives of this compound, this could involve:

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) responsible for a desired biological activity and their spatial arrangement. The morpholine oxygen can act as a hydrogen bond acceptor, while the furan ring provides a hydrophobic and aromatic feature.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed molecules.

The morpholine ring is often incorporated into drug candidates to improve properties such as solubility, metabolic stability, and bioavailability. enamine.netresearchgate.net

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based design methods can be used to design molecules that bind to it with high affinity and selectivity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies could be used to explore how modifications to the furan ring, the morpholine moiety, or the bromine substituent affect the binding interactions. For instance, replacing the bromine with other halogens or small functional groups could alter the binding affinity and selectivity.

De Novo Design: This involves designing a novel ligand from scratch or by growing a fragment within the binding site of a target. The furan or morpholine core of this compound could serve as a starting point for fragment-based drug design.

These computational approaches provide a rational basis for the synthesis of new derivatives, prioritizing compounds with the highest predicted activity and best drug-like properties, thereby streamlining the drug discovery process.

Prediction of Synthetic Accessibility and Optimization of Reaction Pathways through Computational Modeling

The synthesis of novel compounds such as this compound is increasingly guided by advanced theoretical and computational chemistry. These in silico methods aim to predict the feasibility and efficiency of synthetic routes before any laboratory work is undertaken, thereby saving time and resources. This section explores the computational tools and methodologies that can be applied to assess the synthetic accessibility of this compound and to optimize its potential reaction pathways.

Synthetic Accessibility Prediction

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. nih.gov Computational chemists have developed various algorithms and scoring functions to quantify this property. For this compound, a computational assessment would likely involve retrosynthetic analysis and the calculation of a synthetic accessibility score.

Retrosynthetic Analysis Software:

Computer-Aided Organic Synthesis (CAOS) software can be used to propose viable synthetic routes for this compound. wikipedia.org These programs use a database of known chemical reactions to work backward from the target molecule to simpler, commercially available starting materials. medium.com Software such as SYNTHIA™, AiZynthFinder, and ChemAIRS can generate and rank potential retrosynthetic pathways. wikipedia.orgsigmaaldrich.com For instance, a possible retrosynthetic disconnection for this compound would be at the C-N bond, suggesting precursors like 5-bromo-2-(bromomethyl)furan and morpholine.

A hypothetical output from such software might be presented as follows:

RankPrecursor 1Precursor 2Key Reaction TypeConfidence Score
15-bromo-2-(bromomethyl)furanMorpholineNucleophilic Substitution0.95
25-bromo-2-furaldehydeMorpholineReductive Amination0.88
32-methylfuran, MorpholineBromination, Radical SubstitutionMulti-step0.75

Synthetic Accessibility Scores (SAS):

Several computational models can calculate a numerical score to represent the synthetic accessibility of a molecule. A lower score generally indicates that a molecule is easier to synthesize. Methods like SAScore (Synthetic Accessibility Score) and SCScore (Synthetic Complexity Score) analyze the molecule's structure, considering factors like molecular weight, number of stereocenters, and the presence of complex ring systems. nih.govmdpi.com More advanced methods, such as BR-SAScore, also incorporate information about known building blocks and reactions. nih.gov

A comparative analysis of synthetic accessibility scores for this compound and related compounds might look like this:

CompoundSAScoreSCScorePredicted Accessibility
This compound2.852.95High
Morpholine1.101.20Very High
5-Bromo-2-furaldehyde2.502.60High
A complex natural product8.509.20Low

Optimization of Reaction Pathways through Computational Modeling

Once a promising synthetic route is identified, computational modeling can be used to optimize the reaction conditions to maximize yield and minimize byproducts. This is often achieved through quantum chemical calculations, such as Density Functional Theory (DFT), and machine learning models. mdpi.comucla.edu

Quantum Chemical Calculations:

DFT can be used to model the reaction at the molecular level. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. numberanalytics.com This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. For the synthesis of this compound via nucleophilic substitution, DFT could be used to study the effect of different solvents or bases on the reaction rate.

A hypothetical reaction coordinate diagram could be generated from these calculations to visualize the energy changes throughout the reaction.

Machine Learning for Yield Prediction:

Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. digitellinc.com These models can take various molecular and reaction parameters as input (e.g., temperature, concentration, catalyst) and predict the reaction yield. researchgate.net For the synthesis of this compound, a machine learning model could be used to explore a wide range of reaction conditions in silico to identify the optimal set for achieving the highest yield. mdpi.comucla.edu

An example of a data table used to train such a model is shown below:

Temperature (°C)SolventBaseConcentration (M)Reaction Time (h)Predicted Yield (%)
25DichloromethaneTriethylamine0.11275
50DichloromethaneTriethylamine0.1688
25AcetonitrilePotassium Carbonate0.21282
50AcetonitrilePotassium Carbonate0.2695

By leveraging these computational tools, chemists can gain significant insights into the synthesis of this compound, enabling a more strategic and efficient approach to its production.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Synthesis

The efficient synthesis of functionalized furan (B31954) and morpholine (B109124) derivatives is a topic of ongoing research. organic-chemistry.orgacs.orgacs.orgnih.govorganic-chemistry.orgnih.gov Future efforts concerning 4-[(5-Bromo-2-furyl)methyl]morpholine are likely to focus on the development of novel catalytic systems to improve synthetic efficiency, yield, and selectivity. Current synthetic routes to similar compounds often rely on multi-step procedures which can be time-consuming and generate significant waste.

Prospective research in this area could involve the application of transition metal catalysis, a powerful tool for the construction of complex heterocyclic scaffolds. acs.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions could be explored for the direct introduction of the morpholine moiety onto a pre-functionalized bromo-furan derivative. nih.gov Similarly, ruthenium- or gold-catalyzed cyclization reactions might offer new pathways to construct the furan ring with the desired substitution pattern. acs.org

A key goal will be the development of catalytic systems that allow for a one-pot or tandem reaction sequence, thereby reducing the number of synthetic steps and purification procedures. organic-chemistry.org The use of earth-abundant metal catalysts, such as iron or copper, would also be a significant advancement, aligning with the principles of green chemistry.

Table 1: Potential Catalytic Approaches for the Synthesis of this compound

Catalyst TypePotential ReactionAdvantages
Palladium ComplexesCross-coupling of 5-bromo-2-(bromomethyl)furan with morpholineHigh efficiency and functional group tolerance
Ruthenium ComplexesCyclization of an appropriately substituted alkyne precursorAtom economy and potential for stereocontrol
Gold ComplexesHydroamination/cyclization of a furan-containing aminoalkyneMild reaction conditions and high selectivity
Iron/Copper CatalystsReductive amination of 5-bromo-2-furaldehyde (B32451) with morpholineLow cost and environmental benignity

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. springerprofessional.demdpi.comdurham.ac.ukuc.ptsci-hub.se The integration of the synthesis of this compound into continuous flow platforms represents a significant future direction.

The hazardous nature of some reagents and the often exothermic reaction conditions associated with the synthesis of heterocyclic compounds can be effectively managed in microreactors. durham.ac.uk A continuous flow process could enable the precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the in-line purification and analysis of the product stream would streamline the entire manufacturing process. uc.pt

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid optimization of reaction conditions and the synthesis of a library of analogues of this compound for structure-activity relationship (SAR) studies. durham.ac.uk This approach would accelerate the discovery of derivatives with potentially enhanced biological or material properties.

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. chemrxiv.orgchemrxiv.org Future research on the synthesis of this compound will undoubtedly focus on the implementation of more sustainable and environmentally friendly approaches.

This includes the use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, to replace traditional volatile organic compounds. The development of solvent-free reaction conditions, for example, using mechanochemistry or solid-state synthesis, would be a particularly attractive goal.

Furthermore, the use of bio-based starting materials for the synthesis of the furan ring is a promising avenue. rsc.org Furfural (B47365), which can be derived from lignocellulosic biomass, is a key platform chemical for the synthesis of a wide range of furan derivatives. rsc.org Developing a synthetic route to this compound that starts from biomass-derived furfural would significantly improve the sustainability of the process. The exploration of enzymatic or whole-cell biocatalysis could also offer highly selective and environmentally benign synthetic routes.

Potential Utility in the Synthesis of Advanced Organic Materials and Chemical Probes

The unique structural features of this compound, particularly the presence of the electron-rich furan ring and the versatile morpholine moiety, make it an interesting building block for the synthesis of advanced organic materials. ntu.edu.sgresearchgate.netacs.orgresearchgate.net The furan ring is a known component of conducting polymers and organic semiconductors. researchgate.netresearchgate.net The bromine atom on the furan ring provides a handle for further functionalization through cross-coupling reactions, allowing for the construction of larger π-conjugated systems.

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with interesting electronic or optical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. researchgate.net

Moreover, the morpholine unit is a common pharmacophore in medicinal chemistry and can be used to modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability. researchgate.netacs.orge3s-conferences.orgnih.govontosight.ai This suggests that this compound could serve as a scaffold for the development of chemical probes to investigate biological processes. By attaching a fluorescent tag or a reactive group, this compound could be transformed into a tool for imaging or target identification in biological systems. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 4-[(5-Bromo-2-furyl)methyl]morpholine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a bromo-furyl precursor with a morpholine derivative. A plausible route includes:

  • Step 1: Alkylation of morpholine using 5-bromo-2-furylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of morpholine to bromo-furyl reagent) and reaction time (12–24 hours) to minimize byproducts like N-alkylated impurities .

Basic: How can researchers ensure purity and identify impurities in synthesized this compound?

Answer:

  • HPLC Analysis: Use a C18 column with UV detection at 254 nm. Mobile phase: 70% acetonitrile/30% water (0.1% TFA). Retention time ~8.2 minutes .
  • Impurity Profiling: Common impurities include unreacted morpholine (retention time ~3.5 minutes) and di-alkylated byproducts. Limit individual impurities to <0.1% (w/w) per ICH guidelines .

Advanced: What spectroscopic techniques are effective for characterizing conformational changes in this compound under high-pressure conditions?

Answer:

  • High-Pressure Raman Spectroscopy: Monitors pressure-induced shifts in vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹). Phase transitions are detected via peak splitting (e.g., at 1.7 GPa) .
  • Infrared (IR) Spectroscopy: Identifies hydrogen bonding (C-H···O interactions) and van der Waals effects. Band shifts in the 1100–1200 cm⁻¹ range correlate with molecular packing changes .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model charge distribution. The bromine atom’s electrophilicity (Mulliken charge: +0.35 e) facilitates nucleophilic attack .
  • Transition State Analysis: Identify energy barriers for SN2 pathways. Solvent effects (e.g., DMSO) lower activation energy by 15–20 kJ/mol compared to gas-phase simulations .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Answer:

  • Crystal Growth: Slow evaporation from ethanol/water (7:3) yields single crystals. Challenges include polymorphism due to flexible morpholine and furyl groups .
  • X-ray Diffraction: Data collection at 100 K resolves torsional angles (e.g., morpholine ring puckering). Hydrogen bonding networks stabilize the lattice, with C-H···O distances of 2.8–3.2 Å .

Advanced: How do researchers validate quantitative methods for detecting trace impurities in this compound?

Answer:

  • Validation Parameters:
    • Linearity: R² > 0.999 for impurity standards (0.01–1.0 µg/mL).
    • LOQ: 0.01% (w/w) via signal-to-noise ratio ≥10 .
  • Recovery Studies: Spiked samples show 98–102% recovery for impurities like 5-bromo-2-furylmethanol .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions: Protect from light at 2–8°C under nitrogen. Degradation occurs via hydrolysis (t₁/₂ = 6 months at 25°C) .
  • Stability Indicators: Monitor color change (clear to yellow) and HPLC purity drops >2% .

Advanced: How does the electronic structure of this compound influence its UV-Vis absorption properties?

Answer:

  • TD-DFT Analysis: Predicts λmax at 275 nm (π→π* transition in furyl) and 310 nm (n→π* in morpholine). Solvatochromic shifts in polar solvents (Δλ = ±5 nm) align with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.